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Compound Focus: 2-Hexenedinitrile

CAS No.: 13042-02-9

Cat. No.: S1508165

Compound Identification & Properties

Property Details

Chemical Name (Z2)-hex-2-enedinitrile; (E)-hex-2-enedinitrile [1] [2]
CAS Number 2141-58-4 ((Z) isomer); 13042-02-9 ((E) isomer) [1] [2]
Molecular Formula CesHsN2 [1] [2]

Molecular Weight 106.12-106.13 g/mol [1] [2]

Synonym 1,4-Dicyanobutene, 3-Hexenedinitrile [1] [3]

Boiling Point ~297.3 °C (at 760 mmHg, for (E) isomer) [2]

Density ~0.983 g/cm3 (for (E) isomer) [2]

SMILES Canonical: C(CC#N)C=CC#N [2]

Key Spectral Features to Investigate
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Based on the core structure of 2-hexenedinitrile and general spectroscopy principles, here are the critical

regions and signals to target in your experiments.

Infrared (IR) Spectroscopy

The table below outlines the key functional groups and their expected absorption ranges [4].

Functional Group Bond Expected Vibration Frequency (cm~?)
Nitrile Group C=N Stretch ~2200-2260

Alkene Group C=C Stretch ~1600-1680

Alkene Group =C-H Stretch > 3000

Nuclear Magnetic Resonance (NMR) Spectroscopy

The table below provides a preliminary prediction of the NMR signals [5].

Nucleus Expected Chemical Shift () Notes

13C NMR ~115-120 ppm Carbon atoms in nitrile groups (C=N)

13C NMR ~115-140 ppm Carbon atoms in alkene group (C=C)

IH NMR ~5.0-6.5 ppm Protons attached to the alkene carbons (=C-H)

The coupling constant (J) of the alkene protons in the 'H NMR spectrum is a critical parameter for

determining the isomer (E or Z), as trans (E) couplings are typically larger than cis (Z) couplings [5].

Ultraviolet-Visible (UV-Vis) Spectroscopy
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The compound is expected to absorb in the UV region due to the m— m* transitions of its conjugated system,
where the alkene double bond is in conjugation with one or both nitrile groups [6]. The exact Amax and molar

absorptivity (€) must be determined experimentally.

Proposed Validation Workflow

To guide your experimental process, you can follow this general workflow for structural validation.
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Click to download full resolution via product page

How to Proceed Without Direct Data

Since direct experimental data for 2-hexenedinitrile is scarce in the public domain, here are practical steps

you can take:

e Consult Specialized Databases: Access commercial spectral databases like SciFinder, Reaxys, or
SDBS (Spectral Database for Organic Compounds). These often contain curated IR, NMR, and Mass
Spectra for a vast number of compounds.
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e Perform Computational Predictions: Use computational chemistry software to simulate the IR and
NMR spectra of both the (E) and (Z) isomers of 2-hexenedinitrile. This provides a theoretical
benchmark for comparison with your experimental results.

¢ Synthesize and Characterize: If the compound is not commercially available, you may need to
synthesize it using published routes [1] [7] and record its full spectroscopic profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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